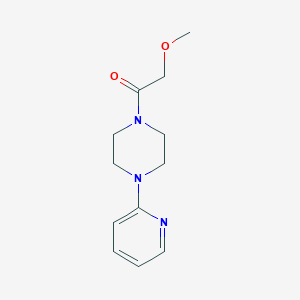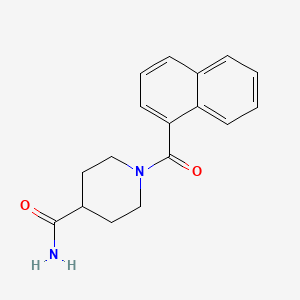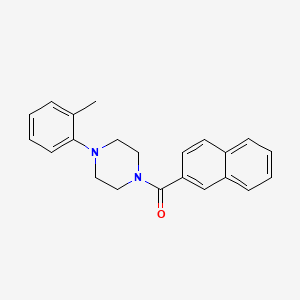
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxyacetyl)-4-(2-pyridinyl)piperazine, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine exerts its effects by modulating various neurotransmitter systems in the brain such as the serotonergic, dopaminergic, and noradrenergic systems.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic effects. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has also been shown to regulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit a high affinity for various receptors and enzymes, making it a useful tool for studying various biological processes. However, one of the limitations of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is its potential toxicity and side effects, which may affect the validity of the experimental results.
Orientations Futures
There are several future directions for research on 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine. One of the areas of interest is the development of novel 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine involves the reaction between 1-(methoxyacetyl)piperazine and 2-bromopyridine. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been shown to possess anti-cancer properties and has been investigated for its potential use in cancer therapy. In psychiatry, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit anxiolytic and antidepressant effects and has been proposed as a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
2-methoxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-13-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPWWJCYWMEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)


![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)




![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)